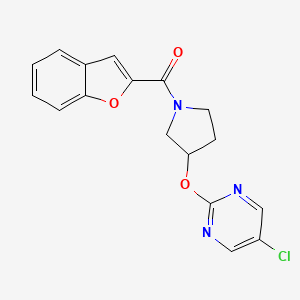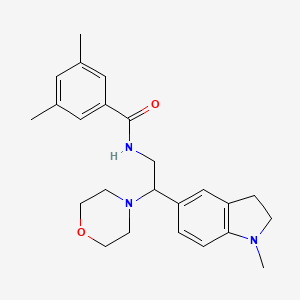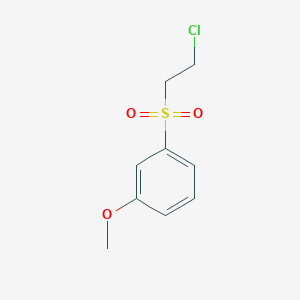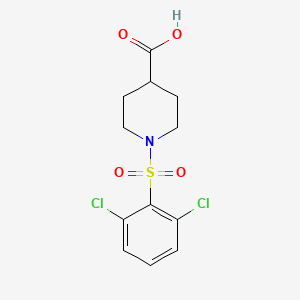![molecular formula C12H18N2O3S B2514967 [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea CAS No. 860612-20-0](/img/structure/B2514967.png)
[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea: is an organic compound characterized by the presence of a thiourea group attached to a hydroxypropyl chain and a dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thiourea derivative. Common bases used in this reaction include sodium hydroxide and potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the thiourea group, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties .
Industry:
- Utilized in the development of advanced materials, including polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Wirkmechanismus
The mechanism of action of [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring and hydroxypropyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)thiourea: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.
3-Amino-1-(3,4-dimethoxyphenyl)thiourea: Contains an amino group instead of a hydroxypropyl group, altering its reactivity and applications.
Uniqueness:
- The presence of both the hydroxypropyl and thiourea groups in [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea provides a unique combination of properties, making it versatile for various applications.
- The hydroxypropyl group enhances solubility and reactivity, while the thiourea group contributes to its biological activity .
Eigenschaften
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-16-10-4-3-8(7-11(10)17-2)9(5-6-15)14-12(13)18/h3-4,7,9,15H,5-6H2,1-2H3,(H3,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNHSXBLDHCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)NC(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![3-CYCLOPENTANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA](/img/structure/B2514892.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2514893.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)



![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2514905.png)
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
